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ribofuranoside

Cat. No.: B8127871 Get Quote

The introduction of a carbon-based substituent at the 2'-position of ribonucleosides has been a

cornerstone in the development of potent antiviral and anticancer therapeutics. These

modifications can enhance metabolic stability, modulate sugar pucker conformation, and

provide critical interactions with target enzymes. The anti-HCV agent Sofosbuvir, a 2'-C-methyl-

2'-fluoro-uridine derivative, stands as a prominent example of the clinical success of this

molecular scaffold.[1][2][3] This guide provides a comparative overview of key synthetic

strategies for accessing these valuable compounds, complete with experimental data and

detailed protocols for researchers in drug discovery and medicinal chemistry.

Comparison of Key Synthetic Strategies
The synthesis of 2'-C-branched ribonucleosides can be broadly categorized into three main

approaches: modification of a pre-formed nucleoside, convergent synthesis via coupling of a

modified sugar with a nucleobase, and radical-based additions. Each strategy offers distinct

advantages and faces unique challenges regarding stereocontrol, scalability, and substrate

scope.
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Strategy 1: Nucleophilic Addition to 2'-
Ketonucleosides
This is one of the most direct methods, involving the oxidation of the 2'-hydroxyl group of a

protected nucleoside to a ketone. This 2'-keto intermediate is then attacked by a carbon-based

nucleophile, such as a Grignard reagent or an organolithium compound, to introduce the

desired branch.[4][5][11] The stereochemical outcome of the addition is often directed by the

existing stereocenters of the ribose ring, typically favoring the formation of the D-arabino

isomer.[4] This approach is fundamental in several reported syntheses of the core nucleoside

component of Sofosbuvir.[4]

Workflow: Nucleophilic Addition to 2'-Keto Intermediate

Protected Ribonucleoside
(e.g., 3',5'-O-TIPDS-uridine) 2'-Ketonucleoside Intermediate

Oxidation (e.g., IBX) Nucleophilic Addition
(e.g., MeMgBr)

Grignard Reagent 2'-C-Branched Ribonucleoside
(D-arabino configuration)

Workup

Click to download full resolution via product page

Caption: Workflow for 2'-C-branching via a keto intermediate.

Experimental Protocol: Synthesis of 2'-C-Methyl-
arabinouridine
This protocol is adapted from methodologies involving the addition of organometallic reagents

to 2'-ketonucleosides.[4]

Protection & Oxidation: 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine (1 equivalent)

is dissolved in anhydrous DMSO. 2-Iodoxybenzoic acid (IBX, 3 equivalents) is added, and

the mixture is stirred at room temperature for 12-16 hours until TLC analysis indicates

complete consumption of the starting material. The reaction is quenched with aqueous

sodium thiosulfate, and the product is extracted with ethyl acetate. The organic layers are

combined, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 2'-

ketonucleoside.
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Grignard Addition: The crude 2'-ketonucleoside is dissolved in anhydrous THF and cooled to

-78 °C under an argon atmosphere. Methylmagnesium bromide (MeMgBr, 3.0 M solution in

diethyl ether, 2 equivalents) is added dropwise.[5][11] The reaction is stirred at -78 °C for 2

hours and then allowed to warm to room temperature.

Workup & Deprotection: The reaction is quenched by the slow addition of saturated aqueous

NH₄Cl. The mixture is extracted with ethyl acetate, and the organic layer is washed with

brine, dried, and concentrated. The crude product is then dissolved in THF, and

tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equivalents per silyl group) is added.

The mixture is stirred at room temperature for 4 hours.

Purification: The solvent is removed under reduced pressure, and the residue is purified by

flash column chromatography on silica gel (eluting with a gradient of methanol in

dichloromethane) to afford the final 2'-C-methyl-arabinouridine.

Strategy 2: Radical Addition to 2'-Exomethylene
Nucleosides
A modern and efficient alternative involves the creation of a 2'-exomethylene group on the

ribose ring, which then serves as a radical acceptor.[1] The key step is a photoinitiated thiol-

ene coupling ("thio-click reaction"), where a thiyl radical adds to the double bond. This method

is highly atom-economic and proceeds under mild conditions, providing rapid access to a

variety of 2'-C-alkylthiomethyl analogues with excellent D-arabino selectivity.[1][12]

Workflow: Radical Addition to 2'-Exomethylene Intermediate

Protected Ribonucleoside
(e.g., 3',5'-O-TIPDS-uridine) 2'-KetonucleosideOxidation 2'-Exomethylene NucleosideWittig Olefination 2'-C-Alkylthiomethyl Nucleoside

(D-arabino configuration)

Photoinitiated
Thiol-ene Coupling
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Caption: Synthesis of 2'-C-branched nucleosides via thiol-ene coupling.
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Experimental Protocol: Photoinitiated Thiol-ene
Coupling
This protocol is based on the work of Pásztor et al. for the synthesis of 2'-C-branched

arabinonucleosides.[1]

Preparation of 2'-Exomethylene Intermediate: The 3',5'-O-silylene acetal-protected

nucleoside is oxidized with IBX as described in Strategy 1. The resulting 2'-ketonucleoside is

then subjected to a Wittig reaction using methyltriphenylphosphonium bromide and a strong

base (e.g., n-BuLi) in THF to generate the 2'-exomethylene derivative 7.[1]

Radical Hydrothiolation: The 2'-exomethylene nucleoside (1 equivalent), a thiol (e.g., n-butyl

mercaptan, 3 equivalents), and a photoinitiator (2,2-dimethoxy-2-phenylacetophenone,

DPAP, 0.2 equivalents) are dissolved in a suitable solvent like toluene.

Irradiation: The solution is degassed with argon for 15 minutes and then irradiated with a

high-pressure mercury lamp (or a 300 nm UV source) at room temperature for 1-2 hours.

Purification: Upon completion (monitored by TLC), the solvent is evaporated, and the residue

is purified by flash column chromatography on silica gel to yield the 2'-C-(n-butylthiomethyl)-

arabinonucleoside product. The major isomer typically exhibits the desired D-arabino

configuration.[1]

Strategy 3: Convergent Synthesis from Modified
Sugars
In a convergent approach, the modified sugar and the nucleobase are synthesized separately

and then coupled in a late-stage glycosylation reaction.[6][7] This strategy allows for greater

flexibility in the type of C2' branch that can be installed. Syntheses often begin from readily

available carbohydrates like D-glucose or D-ribose, which are converted through multiple steps

into a suitably protected 2'-C-branched ribofuranose derivative.[6] This activated sugar is then

condensed with a silylated nucleobase, often in the presence of a Lewis acid catalyst.
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Workflow: Convergent Synthesis
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Caption: Convergent synthesis of 2'-C-branched ribonucleosides.

Experimental Protocol: Synthesis of 2'-C-Methyluridine
This protocol is adapted from general methods for convergent nucleoside synthesis.[6][7]

Sugar Synthesis: 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-D-ribofuranose (5) is

prepared from D-ribose over several steps as described in the literature.[6]

Base Silylation: Uracil (1.5 equivalents) is suspended in 1,1,1,3,3,3-hexamethyldisilazane

(HMDS) with a catalytic amount of ammonium sulfate. The mixture is heated to reflux for 4-6
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hours until the solution becomes clear, indicating the formation of bis(trimethylsilyl)uracil. The

excess HMDS is removed under vacuum.

Glycosylation: The protected sugar (1 equivalent) and the silylated uracil are dissolved in

anhydrous acetonitrile. The solution is cooled to 0 °C, and trimethylsilyl

trifluoromethanesulfonate (TMSOTf, 1.2 equivalents) is added dropwise. The reaction is

stirred at room temperature for 18-24 hours.

Workup and Deprotection: The reaction is quenched with aqueous NaHCO₃ and extracted

with dichloromethane. The organic layer is dried and concentrated. The resulting protected

nucleoside is deprotected by treatment with a solution of ammonia in methanol (7N) at room

temperature overnight.

Purification: The solvent is evaporated, and the residue is purified by column

chromatography on silica gel to afford 2'-C-methyluridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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